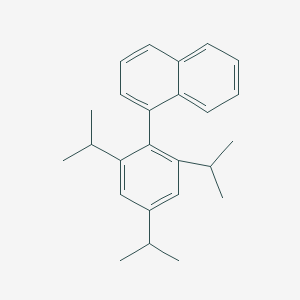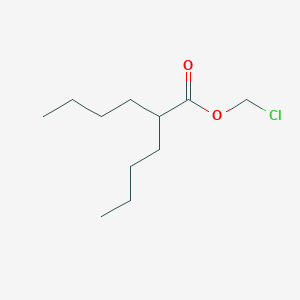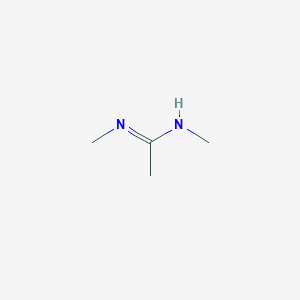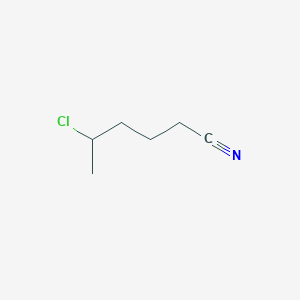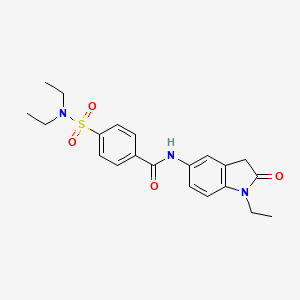
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is an organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl, dimethyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as tert-butylamine, acetone, and urea.
Condensation Reaction: The initial step involves the condensation of tert-butylamine with acetone to form a tert-butyl-substituted intermediate.
Cyclization: The intermediate undergoes cyclization with urea under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation, cyclization, and substitution reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A phenolic compound with similar tert-butyl substitution.
2-tert-Butyl-4-methoxyphenol: A phenolic compound with a methoxy group instead of a hydroxyl group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: A compound with a similar tert-butyl substitution pattern.
Uniqueness
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88745-70-4 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-8(13)7(2)12(14)9(11-6)10(3,4)5/h13H,1-5H3 |
InChI Key |
OFRHSVDSBDQTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C(=N1)C(C)(C)C)[O-])C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
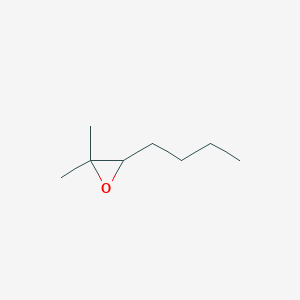
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
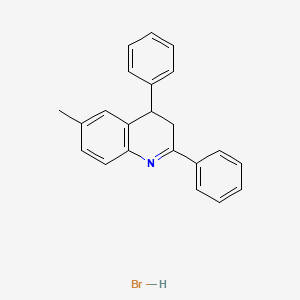
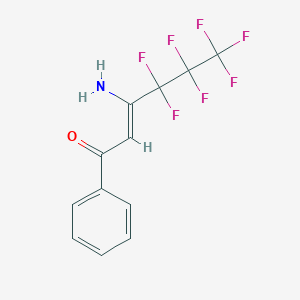
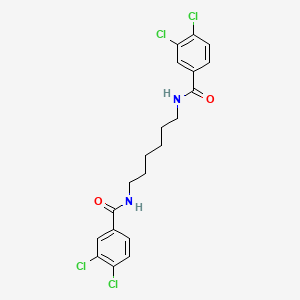
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
